molecular formula C8H11N5 B3367947 Bis-(1H-imidazol-2-ylmethyl)-amine CAS No. 201939-15-3

Bis-(1H-imidazol-2-ylmethyl)-amine

Cat. No. B3367947
CAS RN: 201939-15-3
M. Wt: 177.21 g/mol
InChI Key: RCVIVMHARRVYSK-UHFFFAOYSA-N
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Description

“Bis-(1H-imidazol-2-ylmethyl)-amine” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are key components in many biologically active molecules and are used in a variety of applications .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. For instance, a method for the synthesis of a new organic compound 2,6-bis (1 H -imidazol-2-yl)-4-methoxypyridine has been developed . The reaction yields were compared with the original amount of chelidamic acid hydrate .


Molecular Structure Analysis

The molecular structure of “Bis-(1H-imidazol-2-ylmethyl)-amine” and its derivatives can be analyzed using various techniques such as X-ray phase analysis, electron (diffuse reflection spectra), infrared and Mössbauer spectroscopy, and static magnetic susceptibility .


Chemical Reactions Analysis

“Bis-(1H-imidazol-2-ylmethyl)-amine” and its derivatives have been found to exhibit interesting chemical reactions. For example, new iron (II) complexes with 2,6-bis (1 H -imidazol-2-yl)-4-methoxypyridine have been synthesized and investigated . The study of the µ eff (T) dependence showed that the 1 A 1 ↔ 5 T 2 spin crossover manifests itself in the compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bis-(1H-imidazol-2-ylmethyl)-amine” and its derivatives can be analyzed using various techniques such as UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy methods, as well as X-ray diffraction and static magnetic susceptibility methods .

Future Directions

Imidazole derivatives, including “Bis-(1H-imidazol-2-ylmethyl)-amine”, continue to be a topic of interest in medicinal chemistry due to their presence in many biologically active molecules. Future research may focus on exploring their various pharmacological potentials .

properties

IUPAC Name

1-(1H-imidazol-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-11-7(10-1)5-9-6-8-12-3-4-13-8/h1-4,9H,5-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVIVMHARRVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CNCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610634
Record name 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(1H-imidazol-2-ylmethyl)-amine

CAS RN

201939-15-3
Record name 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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